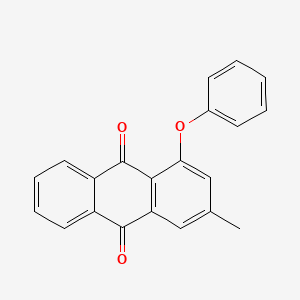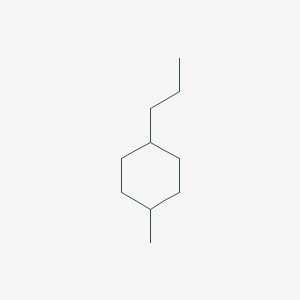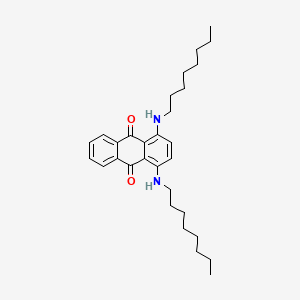
9,10-Anthracenedione, 1,4-bis(octylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-bis(octylamino)-: is an organic compound with the molecular formula C30H42N2O2 . It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of two octylamino groups attached to the 1 and 4 positions of the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis(octylamino)- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthraquinone as the starting material.
Amination Reaction: The anthraquinone undergoes an amination reaction with octylamine in the presence of a suitable catalyst and solvent. Common catalysts include transition metal complexes, and solvents such as toluene or ethanol are often used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of 9,10-Anthracenedione, 1,4-bis(octylamino)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-bis(octylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The octylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and anthracene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis(octylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis(octylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Bind to Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis(methylamino)-: This compound has methylamino groups instead of octylamino groups and exhibits different chemical and biological properties.
1,4-Bis(octylamino)-9,10-anthraquinone: Another similar compound with slight variations in its structure and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis(octylamino)- is unique due to its specific substitution pattern and the presence of long octyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
86302-54-7 |
|---|---|
Molecular Formula |
C30H42N2O2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
1,4-bis(octylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O2/c1-3-5-7-9-11-15-21-31-25-19-20-26(32-22-16-12-10-8-6-4-2)28-27(25)29(33)23-17-13-14-18-24(23)30(28)34/h13-14,17-20,31-32H,3-12,15-16,21-22H2,1-2H3 |
InChI Key |
KMXFRCYPNDOWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C2C(=C(C=C1)NCCCCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
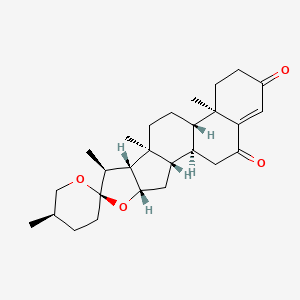
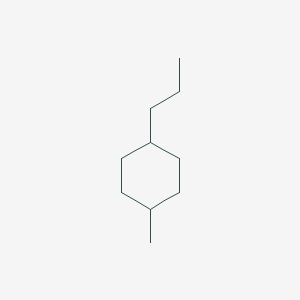

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
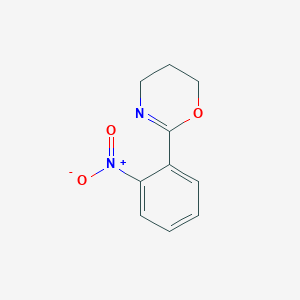
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
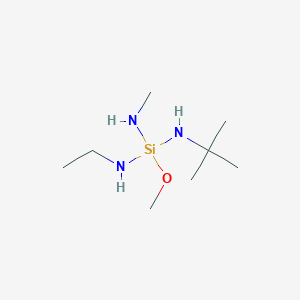
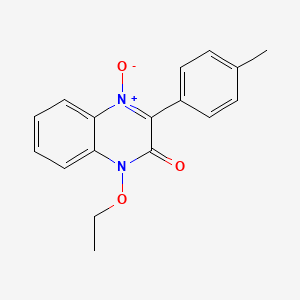
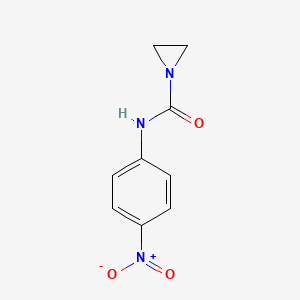
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
